Prodeconium

Description

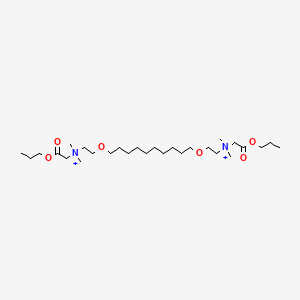

Prodeconium bromide (C₂₄H₄₀BrN) is a quaternary ammonium compound (QAC) belonging to a class of cationic surfactants characterized by a central nitrogen atom bonded to four organic groups and a halide counterion . QACs are widely utilized in pharmaceuticals, antiseptics, and industrial applications due to their antimicrobial properties, stability, and ability to disrupt microbial cell membranes . This compound bromide is structurally analogous to other QACs listed in pharmaceutical registries, such as pranolium chloride and tetradonium bromide, which share similar functional roles but differ in anion type or alkyl chain configuration .

Properties

CAS No. |

732180-79-9 |

|---|---|

Molecular Formula |

C28H58N2O6+2 |

Molecular Weight |

518.8 g/mol |

IUPAC Name |

2-[10-[2-[dimethyl-(2-oxo-2-propoxyethyl)azaniumyl]ethoxy]decoxy]ethyl-dimethyl-(2-oxo-2-propoxyethyl)azanium |

InChI |

InChI=1S/C28H58N2O6/c1-7-19-35-27(31)25-29(3,4)17-23-33-21-15-13-11-9-10-12-14-16-22-34-24-18-30(5,6)26-28(32)36-20-8-2/h7-26H2,1-6H3/q+2 |

InChI Key |

OKWOHDNJBYOHNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C[N+](C)(C)CCOCCCCCCCCCCOCC[N+](C)(C)CC(=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prodeconium Bromide can be synthesized through a series of chemical reactions involving decamethylene and other reagents. The synthetic route typically involves the esterification of decamethylene with dimethylammonium derivatives, followed by bromination to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound Bromide involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Prodeconium Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: This compound Bromide can participate in substitution reactions where bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Prodeconium Bromide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: this compound Bromide is investigated for its neuromuscular blocking properties and potential therapeutic uses.

Industry: It is utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

Prodeconium Bromide exerts its effects by blocking acetylcholine receptors at the neuromuscular junction. This inhibition prevents the depolarization of the motor endplate, leading to muscle relaxation. The compound’s molecular targets include nicotinic acetylcholine receptors, and its action involves the competitive binding to these receptors .

Comparison with Similar Compounds

Structural Analogues

Prodeconium bromide’s primary structural analogs include:

| Compound Name | Chemical Formula | Anion | Key Structural Features |

|---|---|---|---|

| This compound bromide | C₂₄H₄₀BrN | Br⁻ | Quaternary N with four organic groups |

| Pranolium chloride | C₂₂H₃₈ClN | Cl⁻ | Shorter alkyl chains, chlorine anion |

| Tetradonium bromide | C₁₉H₄₂BrN | Br⁻ | Branched alkyl chains |

Key Differences :

Functional Analogues

This compound bromide shares functional similarities with QACs like benzalkonium chloride and suxamethonium chloride:

| Compound Name | Primary Application | Mechanism of Action |

|---|---|---|

| This compound bromide | Antiseptic (presumed) | Disrupts microbial cell membranes |

| Benzalkonium chloride | Disinfectant, preservative | Denatures proteins, lyses cells |

| Suxamethonium chloride | Neuromuscular blocking agent | Binds to acetylcholine receptors |

Comparative Efficacy :

- Antimicrobial Activity : Bromides like this compound bromide may offer broader-spectrum activity than chlorides due to enhanced lipid solubility, though direct comparative studies are lacking .

- Pharmacokinetics : Suxamethonium chloride’s rapid onset/offset contrasts with this compound bromide’s presumed persistent disinfectant action, reflecting differences in target tissues (neuromuscular vs. microbial) .

Research Findings and Challenges

Solubility and Stability

Toxicity Profiles

QACs like this compound bromide are generally low in systemic toxicity but can cause irritation at high concentrations. Structural variations influence safety margins:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.